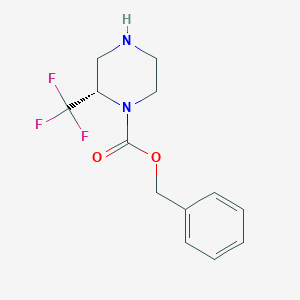
Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This compound, in particular, features a trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-2-(trifluoromethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Brominated benzyl derivatives.
Scientific Research Applications
Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antihistamine and anticancer properties.
Industry: Utilized in the development of polymers and metal-organic frameworks (MOFs) due to its versatile binding possibilities with metal ions
Mechanism of Action
The mechanism of action of Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzyl piperazine: Lacks the trifluoromethyl group, resulting in different biological activities.
Trifluoromethyl piperazine: Similar structure but without the benzyl group, affecting its chemical properties.
Uniqueness: Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of both the benzyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H15F3N2O2 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
benzyl (2S)-2-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-17-6-7-18(11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 |
InChI Key |
LQRIKYHOBGGNAB-NSHDSACASA-N |
Isomeric SMILES |
C1CN([C@@H](CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















